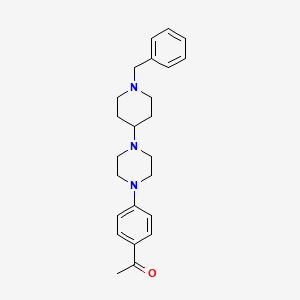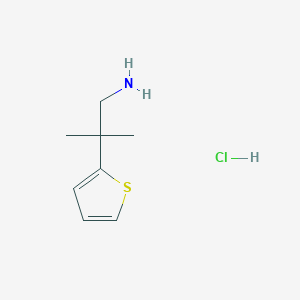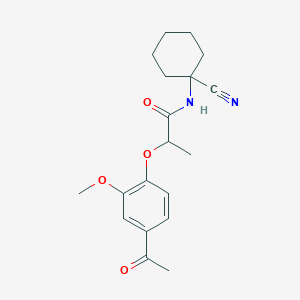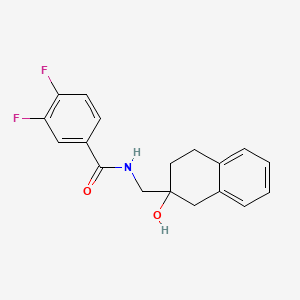
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound features additional functional groups, including an acetylphenyl and a benzylpiperidyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this compound, a possible synthetic route could involve:
N-alkylation: Reacting piperazine with 1-benzyl-4-piperidone under basic conditions to form 1-benzyl-4-piperidyl-piperazine.
Acylation: Introducing the acetylphenyl group through an acylation reaction using 4-acetylphenyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized based on the desired product and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the acetyl group could yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine: Explored for their potential therapeutic effects, including anti-parasitic, anti-inflammatory, and psychoactive properties.
Industry: Used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism would depend on the specific functional groups and their interactions with biological molecules. For example, the benzylpiperidyl group may interact with dopamine receptors, while the acetylphenyl group could influence enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-Benzylpiperazine: Known for its psychoactive properties.
4-Acetylphenylpiperazine: Studied for its potential therapeutic effects.
Uniqueness
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is unique due to the combination of functional groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives
Propiedades
IUPAC Name |
1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICPEZNWDBEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2802683.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2802684.png)
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2802685.png)



![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)


